An In-Depth Technical Guide to Benzofuran-2-carbonyl chloride (CAS: 41717-28-6) for Advanced Chemical Synthesis
An In-Depth Technical Guide to Benzofuran-2-carbonyl chloride (CAS: 41717-28-6) for Advanced Chemical Synthesis
Executive Summary: Benzofuran-2-carbonyl chloride is a pivotal reagent in organic synthesis, serving as a highly reactive building block for the introduction of the benzofuran-2-carbonyl moiety into a diverse range of molecular scaffolds. Its utility is most pronounced in the fields of medicinal chemistry, drug development, and materials science, where the benzofuran core is a common pharmacophore and functional motif. This guide provides a comprehensive technical overview of its chemical properties, reliable synthesis protocols, mechanistic insights into its reactivity, key applications, and critical safety procedures for its handling and storage.
Core Compound Identification and Physicochemical Properties
Benzofuran-2-carbonyl chloride, also known by synonyms such as 2-Benzofurancarbonyl chloride and Coumarilic acid chloride, is a bifunctional organic molecule featuring a benzofuran ring system and a reactive acyl chloride group.[1][2] This combination makes it an invaluable intermediate for synthetic chemists.[1] The compound typically appears as a white to light yellow crystalline solid.[2][3] It is soluble in common organic solvents but is insoluble in water, with which it can react.[1]
Table 1: Key Properties of Benzofuran-2-carbonyl chloride
| Property | Value | Source(s) |
| CAS Number | 41717-28-6 | [1][3][4][5] |
| Molecular Formula | C₉H₅ClO₂ | [1][3][5] |
| Molecular Weight | 180.59 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder/solid | [1][2][3] |
| Melting Point | 53-57 °C | [5] |
| Boiling Point | 260.8 °C at 760 mmHg | [3] |
| SMILES | ClC(=O)c1cc2ccccc2o1 | [5] |
| InChI Key | ZJDRDTZQVOCKPI-UHFFFAOYSA-N | [3][5] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of Benzofuran-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, Benzofuran-2-carboxylic acid. While several chlorinating agents can be employed, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to its mild reaction conditions and the formation of exclusively gaseous byproducts, which simplifies purification.[4][6][7]
The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[8] This reagent is the active species that converts the carboxylic acid to the highly reactive acyl chloride, regenerating the DMF catalyst in the process.[8] The thermodynamic driving force for the reaction is strong, as the byproducts are the stable gases carbon dioxide (CO₂) and carbon monoxide (CO).[7]
Caption: General mechanism of nucleophilic acyl substitution.
This reactivity allows for the facile synthesis of a wide array of benzofuran-2-carboxylic acid derivatives:
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Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications in drug discovery. [3]* Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, produces esters.
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Anhydride Formation: Reaction with a carboxylate salt leads to the formation of a mixed or symmetric anhydride. [5]* Friedel-Crafts Acylation: It can act as the electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form ketones.
Key Applications in Research and Drug Development
Benzofuran-2-carbonyl chloride is a cornerstone intermediate for accessing complex molecules with potential biological activity. The benzofuran scaffold is present in numerous natural products and approved pharmaceuticals, exhibiting a wide range of activities.
-
Pharmaceutical Intermediates: It is a key starting material for the synthesis of compounds investigated as anti-arrhythmic agents, enzyme inhibitors, and receptor antagonists. [1]Its derivatives are integral to the development of novel therapeutics.
-
Agrochemicals: The benzofuran core is also utilized in the design of new herbicides and pesticides, making this reagent valuable in the agrochemical industry. [1]* Directed C-H Functionalization: The carbonyl group can be converted to a directing group, such as an 8-aminoquinoline amide, to facilitate advanced C-H activation/arylation reactions at the C3 position of the benzofuran ring, enabling the rapid construction of elaborate molecular architectures. [3]
Handling, Storage, and Safety Protocols
Due to its reactivity, Benzofuran-2-carbonyl chloride requires careful handling by trained personnel in a controlled laboratory environment.
Hazard Profile:
-
Corrosive: Causes severe skin burns and serious eye damage. [1][9]* Irritant: May cause respiratory irritation. [10]* Water Reactive: Decomposes in contact with water, releasing corrosive hydrogen chloride gas. [9] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances such as bases, alcohols, and strong oxidizing agents. [1][9]* The use of a desiccator for long-term storage is recommended.
Caption: Safe handling workflow for Benzofuran-2-carbonyl chloride.
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle Benzofuran-2-carbonyl chloride inside a certified chemical fume hood to contain corrosive vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene). [9][10]3. Dispensing: Use dry glassware and syringes. Dispense the solid reagent quickly to minimize exposure to atmospheric moisture.
-
Quenching: Any residual reagent on spatulas or glassware should be quenched carefully by slow addition to a stirred solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) in a separate container within the fume hood.
-
Waste Disposal: Dispose of all contaminated materials and waste solutions in a properly labeled chlorinated organic waste container in accordance with institutional and local regulations.
Conclusion
Benzofuran-2-carbonyl chloride (CAS: 41717-28-6) is a high-value, reactive intermediate essential for the synthesis of functionalized benzofuran derivatives. Its predictable reactivity through nucleophilic acyl substitution, coupled with established synthesis protocols, makes it an indispensable tool for researchers in drug discovery and materials science. Adherence to stringent safety and handling protocols is paramount to harnessing its synthetic potential safely and effectively.
References
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF (E)-4-(2-(2-PHENYLVINYL)-1H-INDOL-4-YL)MORPHOLINE. Org. Synth. 2013, 90, 344. Retrieved from [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
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Technical Disclosure Commons. (2021, February 19). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Retrieved from [Link]
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Farghaly, T. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 2899-2936. Retrieved from [Link]
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